molecular formula C15H15F4N5OS B2843047 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-29-3

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2843047
CAS No.: 478045-29-3
M. Wt: 389.37
InChI Key: INZJITJNMQDYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 1,3,4-thiadiazole core bearing a trifluoromethyl substituent. The compound’s design aligns with trends in medicinal chemistry, where piperazine and thiadiazole motifs are leveraged for their pharmacokinetic and receptor-binding properties .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N5OS/c16-10-1-3-11(4-2-10)24-7-5-23(6-8-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-4H,5-9H2,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJITJNMQDYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with ethylene diamine under appropriate conditions to form the piperazine ring.

    Synthesis of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is synthesized by reacting thiosemicarbazide with trifluoroacetic acid, followed by cyclization.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the thiadiazole ring. This is typically done using acylation reactions where the piperazine derivative is reacted with an acyl chloride or anhydride of the thiadiazole compound in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxy derivatives of the fluorophenyl group.

    Substitution: Substituted derivatives at the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits properties that make it a candidate for drug development, particularly in the fields of neurology and psychiatry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity as antidepressants, antipsychotics, and anxiolytics due to their interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require precise molecular configurations.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets. It primarily acts on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This modulation can lead to changes in neurotransmitter levels in the brain, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Substituents on Thiadiazole Piperazine/Other Group Melting Point (°C) Molecular Formula Key Biological Findings
Target Compound 5-(trifluoromethyl) 4-(4-fluorophenyl)piperazin-1-yl Not reported C₁₆H₁₆F₄N₅OS (est.) Not explicitly reported
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)piperazin-1-yl)acetamide (4g) 5-(4-chlorophenyl) 4-(4-fluorophenyl)piperazin-1-yl 203–205 C₂₀H₁₈ClFN₅OS Anticancer activity (in vitro)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 5-ethyl 4-(4-fluorophenyl)piperazin-1-yl Not reported C₁₅H₁₈F₄N₅OS (est.) Not reported
N-[4-(4-Fluorophenyl)-2-thiazolyl]acetamide (NFTA) None (thiazole core) 4-(5-nitro-2-furyl)thiazole Not reported C₉H₈FN₃O₃S High carcinogenicity (leukemia, forestomach tumors)
N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(5-nitro-2-furyl) None (direct nitro substitution) Not reported C₈H₆N₄O₄S Multiorgan carcinogenicity (kidney, lung, intestine)

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Chlorophenyl/Ethyl Groups : The target compound’s 5-(trifluoromethyl) group enhances lipophilicity and metabolic stability compared to 5-(4-chlorophenyl) (4g) or 5-ethyl analogs . This may improve membrane permeability but requires validation via pharmacokinetic studies.
  • For example, 4h’s furan substituent may confer distinct electronic effects .
  • Nitro vs. Trifluoromethyl: Nitrofuran derivatives (e.g., NFTA) exhibit carcinogenicity due to nitro group reduction intermediates, whereas the target compound’s trifluoromethyl group avoids nitro-associated toxicity but lacks direct carcinogenicity data .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 4g (203–205°C) and 4i (162–164°C) suggest that bulkier substituents (e.g., 4-chlorophenyl) increase crystallinity .
  • Hydrogen Bonding : Structural analogs (e.g., ) show intramolecular S···O and N–H···O interactions, which stabilize the thiadiazole-piperazine conformation and influence solubility .

Biological Activity

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The fluorinated phenyl group and the trifluoromethyl substituent enhance its pharmacological profile.

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit notable cytotoxic properties against various cancer cell lines. The specific compound under review has demonstrated promising results in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have utilized several human cancer cell lines to evaluate the compound's efficacy. A summary of findings from various studies is presented in Table 1.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
SK-MEL-2 (Skin)4.27
SK-OV-3 (Ovarian)19.5
HCT-116 (Colon)9.0
MDA-MB-231 (Breast)20.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-8, leading to cell cycle arrest in the sub-G1 phase .
  • Inhibition of Cell Proliferation : The compound has been reported to decrease the viability of various cancer cell lines without affecting normal cells, indicating a selective action against malignant cells .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Breast Cancer Study : In a study involving MDA-MB-231 breast cancer cells, the compound showed significant cytotoxicity with an IC50 value lower than that of Imatinib, a standard treatment for breast cancer .
  • Leukemia Models : In models using HL-60 leukemia cells, compounds similar to this compound demonstrated substantial inhibition of cell growth and induced apoptosis .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can purity be maximized?

Answer: The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole ring and (2) acylation to introduce the piperazine-acetamide moiety. Reaction conditions (e.g., temperature, solvent choice) significantly impact yield and purity. For example, dimethyl sulfoxide (DMSO) or ethanol under reflux (~80°C) is recommended for thiadiazole ring cyclization, while acylation reactions require a base like triethylamine to neutralize HCl byproducts . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures >95% purity. Characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400–600 MHz) identifies proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.6 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and trifluoromethyl (CF3_3, ~120 ppm) groups .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode detects the molecular ion peak (e.g., m/z 451.12 for [M+H]+^+) .
  • X-ray Crystallography: Resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between acetamide and thiadiazole groups) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Answer:

  • Antimicrobial Screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values ≤50 µg/mL indicating potential activity .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values. Include normal cell lines (e.g., HEK-293) to evaluate selectivity .
  • Enzyme Inhibition: Test against COX-2 or kinases using fluorometric/colorimetric kits to identify target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core Modifications: Synthesize analogs with substitutions on the piperazine (e.g., 4-methylpiperazine) or thiadiazole (e.g., 5-nitro) moieties. Compare IC50_{50} values to map pharmacophores .
  • Functional Group Replacements: Replace the trifluoromethyl group with -CF2_2H or -CN to assess hydrophobicity/electron-withdrawing effects on target binding .
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values. Tools like Schrodinger’s QikProp streamline SAR modeling .

Q. How should contradictory data in biological assays (e.g., variable IC50_{50}50​ values) be resolved?

Answer:

  • Assay Replication: Conduct triplicate experiments under standardized conditions (e.g., 37°C, 5% CO2_2 for cell-based assays).
  • Solubility Correction: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
  • Target Validation: Use CRISPR knockdown or siRNA silencing to confirm mechanism-specific activity (e.g., COX-2 dependency) .

Q. What computational strategies predict pharmacokinetic properties and target interactions?

Answer:

  • Molecular Docking: AutoDock Vina or Glide (Schrödinger) models binding to receptors (e.g., 5-HT1A_{1A} for piperazine derivatives). Prioritize poses with hydrogen bonds to the acetamide carbonyl .
  • ADMET Prediction: SwissADME estimates bioavailability (%F = 65–80%), blood-brain barrier permeability (logBB < 0.3), and CYP450 inhibition risks .
  • MD Simulations: GROMACS simulates ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.